molecular formula C7H8BrNS B11756475 5-Bromo-2-cyclobutylthiazole

5-Bromo-2-cyclobutylthiazole

Cat. No.: B11756475
M. Wt: 218.12 g/mol
InChI Key: ITRRCDVGIJTNAS-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclobutylthiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclobutylthiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and cyclobutyl group contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-cyclobutylthiazole is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-2-cyclobutyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRRCDVGIJTNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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